5F-AB-Fuppyca chemical structure and properties
5F-AB-Fuppyca chemical structure and properties
An In-depth Technical Guide on the Synthetic Cannabinoid 5F-AB-FUPPYCA
Introduction
5F-AB-FUPPYCA is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a designer drug.[1][2] Structurally, it belongs to the pyrazole class of cannabinoids, distinguishing it from the more common indole or indazole-based SCRAs.[3] First detected in Europe in 2015, it is presumed to act as an agonist at the CB1 receptor, a primary component of the endocannabinoid system.[1][2] However, it is crucial to note that detailed pharmacological studies on 5F-AB-FUPPYCA are scarce in peer-reviewed literature.[1] Data is more readily available for its structural isomer, 5F-3,5-AB-PFUPPYCA, which has been shown to be essentially inactive at cannabinoid receptors, suggesting that 5F-AB-FUPPYCA may also have limited activity.[4][5]
This technical guide provides a comprehensive overview of the chemical structure and known properties of 5F-AB-FUPPYCA, targeted at researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
5F-AB-FUPPYCA, also known as AZ-037, is characterized by a pyrazole core linked to a fluorophenyl group, a 5-fluoropentyl tail, and an L-valinamide moiety.[1] The synonym AZ-037 is also used for its structural isomer, 5-fluoro-3,5-AB-PFUPPYCA, which can lead to ambiguity.[1][2]
Structural Identifiers
The precise chemical identity of 5F-AB-FUPPYCA is defined by the following identifiers.
| Identifier | Value | Source |
| IUPAC Name | N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | [1] |
| Molecular Formula | C₂₀H₂₆F₂N₄O₂ | [1][3][6][7] |
| CAS Number | 2044702-46-5 | [1][3] |
| InChI Key | GSXRDTDYPSATDE-SFHVURJKSA-N | [3][8] |
| SMILES | CC(C)--INVALID-LINK--NC(=O)c1cc(-c2ccc(cc2)F)n(CCCCCF)n1 | [8] |
Physicochemical Data
Quantitative physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 392.45 g/mol | [1][3][6][7] |
| Solubility | DMSO: ≥ 10 mg/ml | [9] |
| Formulation | A solid | [9] |
Presumed Pharmacology and Signaling
While 5F-AB-FUPPYCA is classified as a synthetic cannabinoid receptor agonist, its pharmacological properties have not been extensively studied.[1] It is presumed to target the CB1 receptor. However, a detailed in vitro study on its close structural isomer, 5F-3,5-AB-PFUPPYCA , found it to be essentially inactive at both CB1 and CB2 receptors.[4][5] Furthermore, the study noted that all tested "FUPPYCA" analogs exhibited antagonistic behavior at both receptors.[4][5] Given these findings, the initial presumption that 5F-AB-FUPPYCA is a potent agonist may be incorrect.
Presumed CB1 Receptor Signaling Pathway
Assuming 5F-AB-FUPPYCA acts as a canonical CB1 agonist, it would trigger a G-protein coupled signaling cascade. The binding of the agonist to the CB1 receptor, a Gi/o-coupled receptor, would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels and MAP kinase pathways.
Structural Isomerism and Activity
The distinction between 5F-AB-FUPPYCA (a 5-phenylpyrazole) and its isomer 5F-3,5-AB-PFUPPYCA (a 3-phenylpyrazole) is critical. Research indicates that the position of substituents on the pyrazole ring significantly impacts receptor activity.[5] The study on 5F-3,5-AB-PFUPPYCA demonstrated its lack of significant agonist activity, which raises questions about the efficacy of other "FUPPYCA" analogs.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 5F-AB-FUPPYCA are not widely published. However, methodologies can be inferred from related compounds and forensic reports.
Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for identifying 5F-AB-FUPPYCA in seized materials.
-
Objective: To separate and identify 5F-AB-FUPPYCA in a complex mixture.
-
Sample Preparation: The sample (e.g., powder, plant material) is extracted with a suitable organic solvent, such as methanol.[10]
-
Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent is used.[10]
-
GC Column: A non-polar column, such as an Agilent J&W DB-1 or HP-5MS (dimethylpolysiloxane-based), is commonly employed.[3] These columns separate compounds based on boiling points.[3]
-
Carrier Gas: Helium.[10]
-
Temperature Program:
-
Injection Port: 265 °C.[10]
-
Oven: A controlled temperature ramp is used to facilitate separation of analytes.
-
-
Detection: Mass Spectrometry (MS) is used to detect the eluted compounds, providing a mass spectrum that serves as a chemical fingerprint for identification.
Pharmacological Assay: β-Arrestin 2 Recruitment Assay
This protocol, used to test the isomer 5F-3,5-AB-PFUPPYCA, is a common method for determining the functional activity and potency of GPCR ligands.[5]
-
Objective: To measure the ability of a compound to activate the CB1 or CB2 receptor by quantifying the recruitment of β-arrestin 2, a key event in GPCR desensitization and signaling.
-
Cell Line: U2OS cells stably co-expressing the human cannabinoid receptor (CB1 or CB2) and a β-arrestin 2 fusion protein.
-
Principle: The assay uses a protein-fragment complementation system. The receptor is tagged with one fragment of a reporter enzyme, and β-arrestin 2 is tagged with the complementary fragment. Upon ligand-induced receptor activation, β-arrestin 2 is recruited to the receptor, bringing the two enzyme fragments together to form an active enzyme that generates a detectable signal (e.g., luminescence).
-
Methodology:
-
Cell Plating: Cells are seeded into 96- or 384-well plates and incubated.
-
Compound Addition: Test compounds (e.g., 5F-AB-FUPPYCA) are serially diluted and added to the cells. A known agonist (e.g., JWH-018 or CP55,940) is used as a positive control.[11]
-
Incubation: The plates are incubated to allow for receptor activation and β-arrestin 2 recruitment.
-
Signal Detection: A substrate for the reporter enzyme is added, and the resulting signal (luminescence) is measured using a plate reader.
-
Data Analysis: The signal is plotted against the compound concentration to generate a dose-response curve, from which potency (EC₅₀) and efficacy (Eₘₐₓ) values are calculated.
-
Conclusion
5F-AB-FUPPYCA is a pyrazole-based synthetic cannabinoid whose identity is well-characterized. However, a significant gap exists in the scientific literature regarding its pharmacology. While it is categorized as a CB1 receptor agonist, this is largely a presumption based on its structural class.[1] Crucially, in-depth research on its structural isomer, 5F-3,5-AB-PFUPPYCA, has revealed it to be virtually inactive as an agonist and to possess antagonistic properties at cannabinoid receptors.[4][5] This finding strongly suggests that the pharmacological profile of 5F-AB-FUPPYCA may be more complex than initially assumed and that it may not be a potent psychoactive agent. Further research employing functional assays is essential to definitively characterize the activity, potency, and potential toxicity of this compound.
References
- 1. 5F-AB-FUPPYCA - Wikipedia [en.wikipedia.org]
- 2. 5F-AB-FUPPYCA [medbox.iiab.me]
- 3. 5F-AB-Fuppyca | 2044702-46-5 | Benchchem [benchchem.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. In vitro characterization of the pyrazole-carrying synthetic cannabinoid receptor agonist 5F-3,5-AB-PFUPPYCA and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance Details 5F-AB-FUPPYCA [unodc.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. cfsre.org [cfsre.org]
- 11. researchgate.net [researchgate.net]
